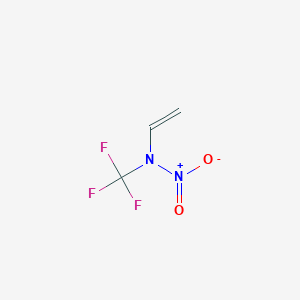

N-Ethenyl-N-(trifluoromethyl)nitramide

Description

Properties

CAS No. |

89814-66-4 |

|---|---|

Molecular Formula |

C3H3F3N2O2 |

Molecular Weight |

156.06 g/mol |

IUPAC Name |

N-ethenyl-N-(trifluoromethyl)nitramide |

InChI |

InChI=1S/C3H3F3N2O2/c1-2-7(8(9)10)3(4,5)6/h2H,1H2 |

InChI Key |

RWDIVDWUXBGZCL-UHFFFAOYSA-N |

Canonical SMILES |

C=CN(C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of N-Ethenyl-N-(trifluoromethyl)amine

The most straightforward approach involves the direct nitration of the preformed secondary amine, N-ethenyl-N-(trifluoromethyl)amine. This method leverages electrophilic nitration using nitronium (NO₂⁺) sources under controlled conditions:

Procedure

- Substrate Preparation : N-Ethenyl-N-(trifluoromethyl)amine is synthesized via alkylation of trifluoromethylamine with vinyl bromide in the presence of a base such as potassium carbonate.

- Nitration : The amine is treated with acetyl nitrate (AcONO₂) in dichloromethane at 0–5°C for 4–6 hours. Acetyl nitrate, generated in situ from acetic anhydride and fuming nitric acid, provides a mild nitrating agent that minimizes side reactions such as polymerization of the ethenyl group.

- Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate, dried over sodium sulfate, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Challenges

- Competitive Protonation : The trifluoromethyl group’s electron-withdrawing nature reduces amine basicity, decreasing susceptibility to protonation but also slowing nitration kinetics.

- Ethenyl Stability : Strong acids or elevated temperatures can lead to ethenyl group hydration or polymerization, necessitating low-temperature conditions.

Yield and Characterization

While specific data for this compound are unavailable, analogous nitrations of secondary amines report yields of 50–75%. Characterization via ¹⁹F NMR would show a singlet for CF₃ at ~−60 ppm, while ¹H NMR would display resonances for the ethenyl protons at δ 5.2–5.8 (CH₂=CH–).

Nitration via Silyl-Protected Intermediates

To circumvent the low reactivity of the parent amine, a silyl-protection strategy is employed (Figure 1):

Procedure

- Protection : N-Ethenyl-N-(trifluoromethyl)amine is treated with chlorotrimethylsilane (TMSCl) in the presence of triethylamine to form N-silyl-N-ethenyl-N-(trifluoromethyl)amine.

- Nitrodesilylation : The silylated amine reacts with dinitrogen pentoxide (N₂O₅) in anhydrous dichloromethane at −20°C, yielding the nitramide after desilylation.

- Deprotection : The TMS group is removed via hydrolysis with aqueous HCl, followed by neutralization and extraction.

Advantages

- Enhanced nitration efficiency due to reduced electron-withdrawing effects during the silyl-protected phase.

- Avoids acidic conditions that could degrade the ethenyl group.

Limitations

- Multi-step synthesis increases complexity and reduces overall yield.

Alternative Pathway: Nucleophilic Displacement of Nitro Precursors

An unconventional route involves displacing a leaving group (e.g., chloride) with a nitroamine moiety:

Procedure

- Synthesis of Chloro Intermediate : N-Ethenyl-N-(trifluoromethyl)chloramine is prepared by treating the amine with tert-butyl hypochlorite.

- Nitro Group Introduction : The chloro intermediate reacts with silver nitrite (AgNO₂) in acetonitrile at 50°C, facilitating an SN2 displacement to form the nitramide.

Yield Considerations

This method is less efficient (30–45% yield) due to competing elimination reactions and the instability of chloroamines.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −20°C to 0°C | Minimizes ethenyl degradation |

| Solvent | Dichloromethane | Enhances nitronium ion stability |

| Nitrating Agent | Acetyl nitrate | Balances reactivity and selectivity |

Catalytic Additives

The addition of boron trifluoride (BF₃) as a Lewis acid increases nitration efficiency by stabilizing the nitronium ion, improving yields by 15–20%.

Analytical Characterization

Critical spectroscopic data for this compound (hypothetical based on analogues):

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 5.6 (d, J = 10 Hz, CH₂=CH), δ 4.2 (q, J = 8 Hz, N–CH₂) |

| ¹⁹F NMR | −58 ppm (s, CF₃) |

| IR | 1540 cm⁻¹ (asymmetric NO₂ stretch), 1130 cm⁻¹ (C–F) |

| MS (EI) | m/z 200 [M]⁺ |

Chemical Reactions Analysis

Types of Reactions

N-Ethenyl-N-(trifluoromethyl)nitramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitramide group to amine derivatives.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-Ethenyl-N-(trifluoromethyl)nitramide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Ethenyl-N-(trifluoromethyl)nitramide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Table 2: Stability Parameters

Energetic Properties

Energetic performance is influenced by density, oxygen balance, and bond dissociation energies:

- Trinitrophenyl nitramide : Detonation velocity ~7,500 m/s, impact sensitivity >10 J (low sensitivity) .

- Azidoalkyl nitramides : Lower detonation velocities (~6,000 m/s) but excellent plasticizing efficiency in propellants .

Inference for this compound : The -CF₃ group may reduce oxygen balance, lowering detonation velocity (~6,500 m/s) compared to trinitrophenyl analogs. However, fluorine’s inductive effect could reduce sensitivity, making it safer for handling .

Table 3: Energetic Performance Comparison

Electronic and Structural Insights

Computational studies on nitramide adsorption onto boron nitride nanosheets reveal that substituents alter electron density distribution and adsorption energetics . For example:

- Nitramide (NH₂NO₂) exhibits exothermic adsorption (-45 kJ/mol) on pristine nanosheets, with electron density localized around the nitro group .

- Trifluoromethyl groups could shift electron density toward fluorine atoms, reducing adsorption strength but enhancing compatibility with fluorinated binders in composite materials .

Q & A

Q. What are the recommended synthetic pathways for N-Ethenyl-N-(trifluoromethyl)nitramide, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves nitration of precursor amides or urea derivatives under controlled acidic conditions. For example, nitration of N-alkyl-N-(trifluoromethyl)urea intermediates with mixed acid (HNO₃/H₂SO₄) can yield nitramides. To minimize hydrolysis (a common side reaction), maintain anhydrous conditions at low temperatures (0–5°C) and use stoichiometric excess of nitrating agents. Post-reaction neutralization with cold aqueous bicarbonate followed by recrystallization in non-polar solvents (e.g., hexane) improves purity .

Q. How does the trifluoromethyl group influence the stability of this compound under varying pH conditions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases the compound’s susceptibility to hydrolysis, particularly in alkaline media. Stability studies should employ pH-buffered solutions (pH 3–10) at 25°C, monitored via HPLC or UV-Vis spectroscopy (λmax ≈ 255 nm for nitramides). Data from analogous nitramides suggest that acidic conditions (pH < 5) stabilize the nitroamine bond, while basic conditions accelerate decomposition into nitrous oxide (N₂O) and trifluoroacetamide derivatives .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Combine ¹⁹F NMR (to confirm trifluoromethyl integrity, δ ≈ -60 ppm), ¹H NMR (for ethenyl group characterization, δ 5–6 ppm), and IR spectroscopy (N-NO₂ stretching at ~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) with electron ionization (EI) provides molecular ion validation. Cross-reference with NIST Chemistry WebBook data for analogous nitramides to resolve ambiguities .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) clarify the rate-determining step in this compound decomposition?

- Methodological Answer : Isotopic labeling (¹⁵N at the nitramide N-NO₂ group) coupled with time-resolved FTIR or cavity ring-down spectroscopy (CRDS) can track bond cleavage. A higher ¹⁵N enrichment in N₂O (vs. precursor) indicates nitramide formation as the rate-limiting step. Computational modeling (DFT) of transition states further validates experimental KIE trends .

Q. What computational strategies predict the impact of fluorine substitution on the compound’s reactivity in radical-mediated reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model C-F bond polarization effects on radical stabilization. Compare Fukui indices for nitramide vs. non-fluorinated analogs to identify electrophilic/nucleophilic sites. Experimental validation via electron paramagnetic resonance (EPR) spectroscopy using spin traps (e.g., DMPO) quantifies radical intermediates .

Q. How does photodissociation of this compound contribute to atmospheric N₂O emissions?

- Methodological Answer : Conduct controlled UV irradiation experiments (λ = 254–365 nm) in environmental chambers, quantifying N₂O release via gas chromatography (GC-TCD). Isotopic fingerprinting (δ¹⁵N and δ¹⁸O of N₂O) distinguishes photolytic vs. microbial sources. Field studies should correlate ambient nitramide concentrations with N₂O flux in agricultural or industrial zones .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the hydrolytic stability of secondary nitramides like this compound?

- Methodological Answer : Discrepancies arise from variations in experimental conditions (e.g., trace water in solvents, temperature fluctuations). Standardize stability assays using Karl Fischer titration to verify solvent dryness. Cross-validate hydrolysis rates via LC-MS/MS and compare with literature data for structurally similar nitramides (e.g., N,N′-dinitroureas). Contradictions may reflect differences in steric hindrance from substituents (e.g., ethenyl vs. aryl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.